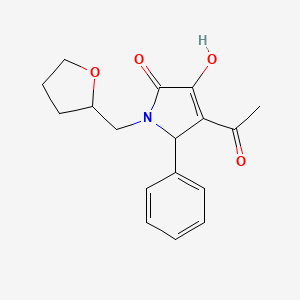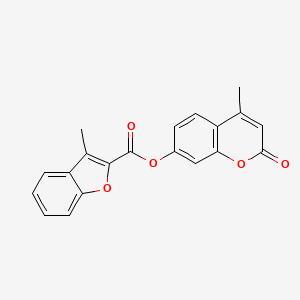
4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-1-benzofuran-2-carboxylate, also known as Coumarin-7-carboxylic acid, is a synthetic compound that has been extensively studied for its various biological activities. This compound belongs to the class of coumarins, which are naturally occurring compounds found in many plants and have been used in traditional medicine for centuries. Coumarins are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, anti-coagulant, and anti-oxidant properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-1-benzofuran-2-carboxylate is not fully understood. However, it is believed to exert its biological activities through various mechanisms. For example, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE). It has also been shown to modulate the expression of various cytokines and growth factors such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and vascular endothelial growth factor (VEGF). Additionally, it has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-1-benzofuran-2-carboxylate are diverse. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to exhibit anti-coagulant and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-1-benzofuran-2-carboxylate is its diverse biological activities, which make it a potential candidate for the development of novel therapeutics. Additionally, the compound is relatively easy to synthesize and can be obtained in high yield and purity. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in some experimental settings.
Future Directions
There are several future directions for the study of 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-1-benzofuran-2-carboxylate. One potential direction is the development of novel therapeutics based on the compound's diverse biological activities. Another direction is the exploration of the compound's potential as a diagnostic tool for various diseases. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacological properties. Finally, the development of novel synthetic methods for the compound and its analogs may lead to the discovery of new compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-1-benzofuran-2-carboxylate involves the condensation of 3-methyl-1-benzofuran-2-carboxylic acid with 4-methylcoumarin-7-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous conditions and the product is purified by column chromatography. The yield of the product is generally high and the purity can be confirmed by spectroscopic techniques such as NMR and IR.
Scientific Research Applications
4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-1-benzofuran-2-carboxylate has been extensively studied for its various biological activities. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-viral, anti-coagulant, and anti-oxidant properties. The compound has been tested in vitro and in vivo for its potential therapeutic applications.
properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 3-methyl-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O5/c1-11-9-18(21)24-17-10-13(7-8-14(11)17)23-20(22)19-12(2)15-5-3-4-6-16(15)25-19/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMQECHALKAQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=C(C4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-1-benzofuran-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

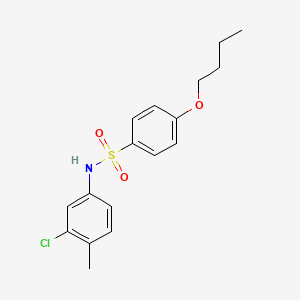
![methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate](/img/structure/B5070964.png)
![{2-bromo-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B5070970.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5070982.png)
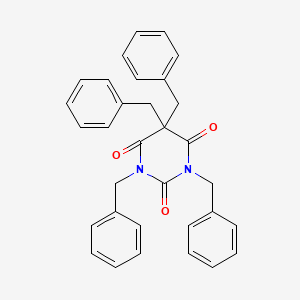
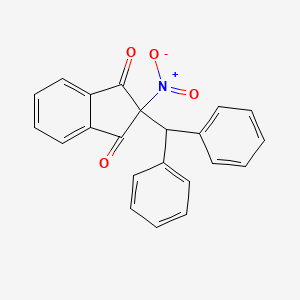
![methyl (2-bromo-6-chloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5070998.png)
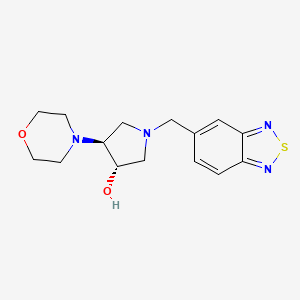
![1-{9-[2-(diethylamino)ethyl]-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl}-1-propanone dihydrochloride](/img/structure/B5071022.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-(3-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5071029.png)
![2,4-dichloro-5-{[(4-ethoxyphenyl)amino]sulfonyl}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B5071037.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5071048.png)
![3-[(1-methyl-2-phenylethyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5071050.png)
